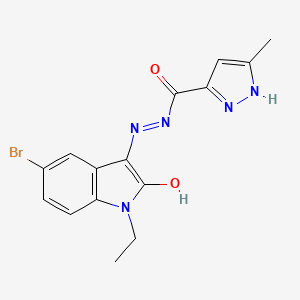![molecular formula C15H30Cl3N3O B6136392 2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride, commonly known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
DMABN acts as a pH-sensitive fluorescent probe due to its unique chemical structure. The dimethylamino groups in DMABN are protonated at low pH, resulting in a decrease in fluorescence intensity. Conversely, at high pH, the dimethylamino groups are deprotonated, leading to an increase in fluorescence intensity. This property of DMABN makes it a useful tool for monitoring pH changes in living cells.
Biochemical and Physiological Effects:
DMABN has been found to be non-toxic and biocompatible, making it a suitable tool for studying living cells. It has been used to monitor pH changes in various biological systems, including cancer cells and bacteria. DMABN has also been found to exhibit antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has several advantages for use in lab experiments, including its strong fluorescence properties, biocompatibility, and pH sensitivity. However, it also has some limitations, such as its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence intensity.
Direcciones Futuras
There are several potential future directions for research on DMABN. One area of interest is the development of new fluorescent probes based on DMABN that exhibit improved properties, such as increased sensitivity and selectivity. Another area of research is the use of DMABN as a tool for studying pH changes in disease states, such as cancer and bacterial infections. Furthermore, DMABN may have potential applications in the development of new therapeutics due to its antioxidant properties.
Métodos De Síntesis
DMABN can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. One of the commonly used methods for synthesizing DMABN involves the reaction of 2-tert-butyl-4,6-dihydroxypyridine with formaldehyde and dimethylamine in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain DMABN in the form of trihydrochloride salt.
Aplicaciones Científicas De Investigación
DMABN has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit strong fluorescence properties, making it a useful tool for fluorescence microscopy and imaging studies. DMABN has also been used as a pH-sensitive fluorescent probe for monitoring intracellular pH changes in living cells.
Propiedades
IUPAC Name |
2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O.3ClH/c1-15(2,3)14-13(19)11(9-17(4)5)8-12(16-14)10-18(6)7;;;/h8,19H,9-10H2,1-7H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEQUTAWJZQJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=N1)CN(C)C)CN(C)C)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110203 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)
![N-(4-fluorophenyl)-1-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136340.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B6136343.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)

![methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)